molecular formula C13H10ClNO4S B401235 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid CAS No. 51012-31-8

4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid

Cat. No. B401235
CAS RN: 51012-31-8
M. Wt: 311.74g/mol
InChI Key: IBRLPMYEEPGIAK-UHFFFAOYSA-N
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Description

“4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid” is a compound that has been studied for its antimicrobial and toxicity features . It is a part of a class of novel valine-derived compounds, which also include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .


Synthesis Analysis

The synthesis of this compound involves a multi-step process . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by spectral data and elemental analysis results . The compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” were monitored by thin layer chromatography .

Scientific Research Applications

Molecular Interactions and Crystal Engineering

  • Sulfonamides, including compounds similar to 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid, have been studied for their molecular interactions in crystals and solutions. Research has focused on sublimation, solubility, solvation, and distribution, providing insight into the thermochemical parameters of these processes (Perlovich et al., 2008).
  • Multicomponent crystals formed between baclofen (a related compound) and various carboxylic acids have been analyzed for their crystal structures, thermal properties, and specific intermolecular interactions. This research aids in understanding the conformation and protonation properties of such compounds, contributing to the field of crystal engineering (Báthori & Kilinkissa, 2015).

Synthesis of New Materials

  • A new monomer for sulfonated poly(arylene ether sulfones), synthesized from a compound similar to this compound, has shown potential for use as a solid polymer electrolyte in fuel cells. This research demonstrates the role of such compounds in developing new materials with specific operational characteristics (Begunov et al., 2017).
  • Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, using sodium sulfinates, illustrates the synthesis versatility of sulfonamide-based compounds, enabling the creation of various aryl sulfones with excellent regioselectivity (Liu et al., 2015).

Antimicrobial Properties

  • Research into benzamide-4-sulfonamides, including those derived from 4-sulfamoyl benzoic acid, has revealed these compounds as effective inhibitors against certain human carbonic anhydrase isoforms, showing potential for medical applications due to their high efficacy and selectivity (Abdoli et al., 2018).
  • The synthesis and evaluation of antimicrobial features of new 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives have been conducted, demonstrating their effectiveness against Gram-positive bacteria and Candida albicans. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Apostol et al., 2021).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRLPMYEEPGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965289
Record name 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63421-70-5, 51012-31-8
Record name 4-[[(4-Chlorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63421-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(((4-chlorophenyl)sulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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